Home > Products > Screening Compounds P52578 > PROTAC ER|A Degrader-6
PROTAC ER|A Degrader-6 -

PROTAC ER|A Degrader-6

Catalog Number: EVT-12516526
CAS Number:
Molecular Formula: C51H56N6O8S
Molecular Weight: 913.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC ER|A Degrader-6 is a novel compound designed to selectively degrade the estrogen receptor alpha, a critical target in various cancers, particularly breast cancer. This compound utilizes the PROTAC (Proteolysis Targeting Chimera) technology, which enables targeted protein degradation through the ubiquitin-proteasome system. PROTACs are bifunctional molecules that consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. The design of PROTAC ER|A Degrader-6 aims to overcome resistance mechanisms associated with conventional therapies by promoting the degradation of the estrogen receptor rather than merely inhibiting its activity .

Source and Classification

PROTAC ER|A Degrader-6 falls under the classification of small molecule therapeutics, specifically within the category of targeted protein degraders. It is synthesized from known ligands that bind to the estrogen receptor and an E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein . The compound has been developed as part of ongoing research efforts to enhance the efficacy of cancer treatments by employing innovative strategies that leverage cellular degradation pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC ER|A Degrader-6 involves several key steps:

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC ER|A Degrader-6 consists of:

  • Estrogen Receptor Ligand: A small molecule that binds specifically to estrogen receptor alpha.
  • E3 Ligase Ligand: A ligand that targets an E3 ubiquitin ligase.
  • Linker: A flexible or rigid chain connecting these two components.

The precise molecular formula and structural data would typically be provided through spectral analysis, showcasing functional groups critical for binding interactions .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC ER|A Degrader-6 is its ability to form a ternary complex with the target protein and E3 ligase. This reaction mechanism involves:

  1. Binding: The PROTAC binds to both the estrogen receptor alpha and an E3 ligase.
  2. Ubiquitination: Once bound, the E3 ligase catalyzes the ubiquitination of the estrogen receptor.
  3. Degradation: The ubiquitinated protein is then recognized by the 26S proteasome for degradation .

This mechanism allows for effective reduction in target protein levels within cells, providing a therapeutic advantage over traditional inhibitors.

Mechanism of Action

The mechanism by which PROTAC ER|A Degrader-6 operates involves several stages:

  1. Formation of Ternary Complex: The compound first binds to estrogen receptor alpha while simultaneously recruiting an E3 ligase.
  2. Ubiquitin Attachment: The E3 ligase facilitates the transfer of ubiquitin molecules onto lysine residues on the estrogen receptor.
  3. Proteasomal Degradation: The polyubiquitinated receptor is recognized by the proteasome, leading to its degradation into small peptides .

This process not only reduces levels of estrogen receptor alpha but also mitigates potential resistance mechanisms seen with conventional therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC ER|A Degrader-6 include:

  • Molecular Weight: Typically within a range suitable for small molecules (exact value dependent on specific structure).
  • Solubility: Soluble in organic solvents; aqueous solubility may vary based on functional groups.

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness; this is often assessed through degradation studies.
  • Reactivity: Reactivity profiles help determine how well it can engage with target proteins without off-target effects .
Applications

PROTAC ER|A Degrader-6 holds significant promise in scientific research and therapeutic applications:

  • Cancer Treatment: Specifically designed for targeting estrogen receptor alpha, it may be used in treating hormone-dependent cancers like breast cancer.
  • Research Tool: As a model compound in studies aimed at understanding targeted protein degradation mechanisms, it can aid in developing further degraders targeting other proteins involved in various diseases .
  • Overcoming Resistance: By degrading rather than inhibiting targets, it offers potential solutions for overcoming drug resistance associated with traditional therapies.

Properties

Product Name

PROTAC ER|A Degrader-6

IUPAC Name

(2S,4R)-1-[(2S)-2-[8-[2-[(E)-2-[4-(dicyanomethylidene)-6-hydroxychromen-2-yl]ethenyl]-5-hydroxyphenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C51H56N6O8S

Molecular Weight

913.1 g/mol

InChI

InChI=1S/C51H56N6O8S/c1-31(33-12-14-35(15-13-33)47-32(2)54-30-66-47)55-49(62)43-24-39(60)29-57(43)50(63)48(51(3,4)5)56-46(61)11-9-7-6-8-10-22-64-45-25-38(59)18-16-34(45)17-20-40-26-41(36(27-52)28-53)42-23-37(58)19-21-44(42)65-40/h12-21,23,25-26,30-31,39,43,48,58-60H,6-11,22,24,29H2,1-5H3,(H,55,62)(H,56,61)/b20-17+/t31-,39+,43-,48+/m0/s1

InChI Key

BEBLTJXFADWQEZ-DWWRPWEUSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)C=CC5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)/C=C/C5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.